molecular formula C15H16N2O2 B13231654 2-Methyl-3-oxo-3-(2-oxo-1-phenylpiperidin-3-yl)propanenitrile

2-Methyl-3-oxo-3-(2-oxo-1-phenylpiperidin-3-yl)propanenitrile

Cat. No.: B13231654
M. Wt: 256.30 g/mol
InChI Key: ZZBBRSIAYNGXEM-UHFFFAOYSA-N
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Description

2-Methyl-3-oxo-3-(2-oxo-1-phenylpiperidin-3-yl)propanenitrile is a complex organic compound with a unique structure that includes a piperidine ring, a phenyl group, and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-oxo-3-(2-oxo-1-phenylpiperidin-3-yl)propanenitrile typically involves multi-step organic reactions. One common method includes the reaction of a piperidine derivative with a phenyl ketone under controlled conditions. The nitrile group is introduced through a subsequent reaction with a suitable nitrile source. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and consistency .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-oxo-3-(2-oxo-1-phenylpiperidin-3-yl)propanenitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but they often involve specific temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce amines or alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups .

Scientific Research Applications

2-Methyl-3-oxo-3-(2-oxo-1-phenylpiperidin-3-yl)propanenitrile has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Methyl-3-oxo-3-(2-oxo-1-phenylpiperidin-3-yl)propanenitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways depend on the context of its use, such as in medicinal chemistry or biological research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-3-oxo-3-(2-oxo-1-phenylpiperidin-3-yl)propanenitrile is unique due to its combination of a piperidine ring, phenyl group, and nitrile group.

Properties

Molecular Formula

C15H16N2O2

Molecular Weight

256.30 g/mol

IUPAC Name

2-methyl-3-oxo-3-(2-oxo-1-phenylpiperidin-3-yl)propanenitrile

InChI

InChI=1S/C15H16N2O2/c1-11(10-16)14(18)13-8-5-9-17(15(13)19)12-6-3-2-4-7-12/h2-4,6-7,11,13H,5,8-9H2,1H3

InChI Key

ZZBBRSIAYNGXEM-UHFFFAOYSA-N

Canonical SMILES

CC(C#N)C(=O)C1CCCN(C1=O)C2=CC=CC=C2

Origin of Product

United States

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